5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid
Overview
Description
[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid is an organic compound with a complex structure consisting of four phenyl rings connected linearly
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid typically involves multi-step organic reactions. One common method is the Suzuki coupling reaction, where boronic acids and halides are used to form the phenyl rings. The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitric acid for nitration reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and alkanes.
Substitution: Introduction of functional groups such as nitro, halogen, or alkyl groups.
Scientific Research Applications
Chemistry
In chemistry, [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid is used as a building block for the synthesis of more complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies .
Biology
Its unique structure allows for the attachment of various functional groups, making it suitable for detecting specific biomolecules .
Medicine
In medicine, [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid derivatives are being explored for their potential therapeutic properties. These derivatives may act as inhibitors or modulators of specific enzymes or receptors .
Industry
Industrially, this compound is used in the production of advanced materials such as polymers and nanomaterials. Its ability to form stable complexes with metals makes it valuable in the development of catalysts and electronic devices .
Mechanism of Action
The mechanism of action of [1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid involves its interaction with specific molecular targets. For example, in biological systems, it may bind to proteins or enzymes, altering their activity and leading to various physiological effects. The pathways involved can include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
[1,1’4’,1’‘4’‘,1’‘’-Quaterphenyl]-3,3’‘’,5,5’‘’-tetracarboxylic acid: Similar structure but with an additional carboxylic acid group.
Triphenylene-2,6,10-tricarboxylic acid: Another aromatic compound with three carboxylic acid groups.
Uniqueness
[1,1’:4’,1’‘:4’‘,1’‘’-Quaterphenyl]-3,4’‘’,5-tricarboxylic acid is unique due to its specific arrangement of phenyl rings and carboxylic acid groups. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields .
Properties
IUPAC Name |
5-[4-[4-(4-carboxyphenyl)phenyl]phenyl]benzene-1,3-dicarboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H18O6/c28-25(29)21-11-9-19(10-12-21)17-3-1-16(2-4-17)18-5-7-20(8-6-18)22-13-23(26(30)31)15-24(14-22)27(32)33/h1-15H,(H,28,29)(H,30,31)(H,32,33) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MQRRKKMHEJISCG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)C3=CC(=CC(=C3)C(=O)O)C(=O)O)C4=CC=C(C=C4)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H18O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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